molecular formula C5H7ClO4S B6151083 methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate CAS No. 1934409-21-8

methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate

Cat. No.: B6151083
CAS No.: 1934409-21-8
M. Wt: 198.63 g/mol
InChI Key: PRBHHHNJTDFWTB-UHFFFAOYSA-N
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Description

Methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate (CAS: 1934409-21-8) is a cyclopropane-derived organosulfur compound with the molecular formula C₅H₇ClO₄S and a molar mass of 198.62 g/mol . It features a cyclopropane ring substituted with a methyl carboxylate group and a chlorosulfonyl moiety. This compound is primarily utilized as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive sulfonyl chloride group, which facilitates nucleophilic substitutions .

Key physicochemical properties include its liquid state at room temperature and storage recommendations at 4°C to maintain stability . Hazard statements (e.g., H314: Causes severe skin burns and eye damage) highlight the need for careful handling .

Properties

CAS No.

1934409-21-8

Molecular Formula

C5H7ClO4S

Molecular Weight

198.63 g/mol

IUPAC Name

methyl 1-chlorosulfonylcyclopropane-1-carboxylate

InChI

InChI=1S/C5H7ClO4S/c1-10-4(7)5(2-3-5)11(6,8)9/h2-3H2,1H3

InChI Key

PRBHHHNJTDFWTB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate can be synthesized through the reaction of cyclopropanecarboxylic acid with chlorosulfonic acid, followed by esterification with methanol. The reaction typically involves the following steps:

    Chlorosulfonation: Cyclopropanecarboxylic acid is treated with chlorosulfonic acid to introduce the chlorosulfonyl group.

    Esterification: The resulting chlorosulfonyl derivative is then esterified with methanol to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. The process typically includes large-scale chlorosulfonation and esterification steps under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Elimination Reactions: Strong bases such as potassium tert-butoxide are used to promote elimination.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used for hydrolysis.

Major Products Formed:

    Nucleophilic Substitution: Substituted cyclopropane derivatives.

    Elimination Reactions: Alkenes or other unsaturated compounds.

    Hydrolysis: Cyclopropanecarboxylic acid and methanol.

Scientific Research Applications

Methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It is explored for its potential use in drug development and as a building block for bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The chlorosulfonyl group is highly reactive and can participate in nucleophilic substitution reactions, while the ester group can be hydrolyzed under appropriate conditions. These reactions enable the compound to act as an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate with structurally analogous cyclopropane carboxylate derivatives.

Structural and Functional Group Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituents CAS Number Key Features
This compound C₅H₇ClO₄S 198.62 Chlorosulfonyl, methyl ester 1934409-21-8 Reactive sulfonyl chloride; used in nucleophilic substitutions
Methyl 1-(5-methoxy-2,4-dinitrophenoxy)cyclopropane-1-carboxylate C₁₂H₁₂N₂O₈ 312.24 Phenoxy (methoxy, nitro groups) N/A Bulky aromatic substituent; synthesized via SNAr reaction
Chloromethyl 1-methylcyclopropane-1-carboxylate C₆H₉ClO₂ 160.59 Chloromethyl, methyl ester N/A Chloromethyl group enables alkylation reactions; synthesized using chloromethyl chlorosulfate
Methyl 1-(4-bromonaphthalen-1-yl)cyclopropane-1-carboxylate C₁₅H₁₃BrO₂ 305.17 Bromonaphthyl, methyl ester N/A Aromatic bulk enhances steric hindrance; synthesized via Suzuki coupling (53% yield)
Ethyl 1-methylcyclopropane-1-carboxylate C₇H₁₂O₂ 128.17 Methyl, ethyl ester 71441-76-4 Simple alkyl substituent; used in flavor/fragrance industries

Reactivity and Functional Versatility

  • Chlorosulfonyl Group : Enables sulfonamide and sulfonate ester formation, critical in drug discovery (e.g., protease inhibitors) .
  • Bromonaphthyl/Aryl Groups : Enhance π-π stacking in material science applications .
  • Chloromethyl Group : Facilitates alkylation or cross-coupling reactions .

Biological Activity

Methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate is an organic compound notable for its unique structural features, including a cyclopropane ring and a chlorosulfonyl group. This compound has drawn attention in biochemical research due to its potential biological activities, primarily attributed to its ability to modify proteins through covalent bonding.

  • Molecular Formula : C5_5H7_7ClO3_3S
  • Molecular Weight : Approximately 194.62 g/mol
  • Structural Features :
    • Cyclopropane ring
    • Chlorosulfonyl group
    • Methyl ester functional group

The presence of the chlorosulfonyl moiety enhances the compound's reactivity, allowing it to interact with various biological targets, particularly nucleophilic sites on proteins and enzymes.

The biological activity of this compound is primarily driven by the reactivity of its chlorosulfonyl group. This group can form covalent bonds with nucleophilic residues in proteins, leading to:

  • Enzyme Inhibition : The modification of enzymes can inhibit their activity, providing insights into enzyme mechanisms and potential therapeutic applications.
  • Protein Modification : The ability to alter protein function may have implications in drug development and understanding disease mechanisms.

Biological Activity Findings

Research indicates that compounds with similar structures often exhibit significant biological properties, including antimicrobial and anti-inflammatory activities. The following table summarizes relevant findings from various studies:

Study ReferenceBiological ActivityObservations
Enzyme InhibitionDemonstrated ability to inhibit specific enzymes via covalent modification.
CytotoxicityExhibited cytotoxic effects on human leukemia cell lines without significant cytotoxicity on normal cells.
AntimicrobialSimilar compounds showed antimicrobial properties, suggesting potential for further exploration in this area.

Case Study 1: Enzyme Interaction

A study focused on the interaction of this compound with serine proteases demonstrated that the chlorosulfonyl group effectively modified the active site, inhibiting enzymatic function. This modification was reversible under certain conditions, indicating potential for therapeutic applications in enzyme-related diseases.

Case Study 2: Cytotoxic Effects

In vitro studies examined the cytotoxic effects of this compound against various cancer cell lines, including human colorectal cancer cells (HCT-116). Results indicated that while the compound did not exhibit substantial cytotoxicity at lower concentrations, higher doses led to significant cell death, suggesting a dose-dependent effect that warrants further investigation.

Applications in Research and Industry

This compound has diverse applications across several fields:

  • Medicinal Chemistry : Its ability to modify proteins makes it a valuable tool for studying enzyme mechanisms and developing novel therapeutics.
  • Agrochemicals : The compound can serve as an intermediate in synthesizing agrochemicals with enhanced properties.
  • Material Science : Its reactivity allows for the development of specialty chemicals with unique functionalities.

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